Ethyl diacetoacetate

Description

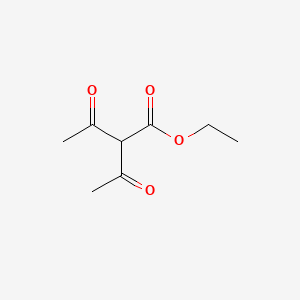

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-acetyl-3-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O4/c1-4-12-8(11)7(5(2)9)6(3)10/h7H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMCDYRGMTRCAPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(=O)C)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80209059 | |

| Record name | Ethyl 2-acetylacetoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80209059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

603-69-0 | |

| Record name | Butanoic acid, 2-acetyl-3-oxo-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=603-69-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl diacetylacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000603690 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 2-acetylacetoacetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=345 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 2-acetylacetoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80209059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2-acetylacetoacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.140 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ethyl diacetylacetate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K6CX8BFF7J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of Ethyl Diacetoacetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of ethyl diacetoacetate (CAS No. 603-69-0), a versatile intermediate in organic synthesis. The document details its chemical and physical properties, provides a robust experimental protocol for its synthesis, and illustrates the reaction mechanism and experimental workflow.

Properties of this compound

This compound, also known as ethyl 2-acetyl-3-oxobutanoate, is a clear, colorless to yellow liquid. It is a β-keto ester with the chemical formula C₈H₁₂O₄. This compound is sparingly soluble in water but miscible with many organic solvents.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₈H₁₂O₄ | [1] |

| Molecular Weight | 172.18 g/mol | [1] |

| CAS Number | 603-69-0 | [2] |

| Appearance | Clear colorless to yellow liquid | [1] |

| Boiling Point | 104-105 °C at 17 mmHg | [2] |

| Density | 1.104 g/mL at 25 °C | [2] |

| Refractive Index (n²⁰/D) | 1.4720 | |

| Solubility | Sparingly soluble in water; soluble in ethanol and acetone.[1] | [1] |

Table 2: Spectroscopic Data of this compound

| Spectrum | Peak Assignments and Interpretation |

| ¹H NMR | The ¹H NMR spectrum of this compound is expected to show characteristic signals for the ethyl group (a triplet and a quartet), two acetyl methyl groups (singlets), and a methine proton. Due to keto-enol tautomerism, the spectrum can be complex, with distinct peaks for each tautomer. |

| ¹³C NMR | The ¹³C NMR spectrum will display signals for the carbonyl carbons of the ester and ketone groups, the carbons of the ethyl group, the methyl carbons of the acetyl groups, and the alpha-carbon. |

| Infrared (IR) | The IR spectrum will exhibit strong absorption bands characteristic of the C=O stretching vibrations for both the ester and ketone functional groups, typically in the range of 1700-1750 cm⁻¹. C-O stretching and C-H bending and stretching vibrations will also be present. |

| Mass Spectrometry (MS) | The mass spectrum will show the molecular ion peak (M⁺) at m/z = 172. Common fragmentation patterns for esters and ketones would be expected, including the loss of the ethoxy group (-OC₂H₅) and acetyl groups (-COCH₃). |

Synthesis of this compound

The synthesis of this compound is effectively achieved through the acylation of ethyl acetoacetate. A well-established method involves the use of acetyl chloride in the presence of magnesium.

Reaction Mechanism: Acylation of Ethyl Acetoacetate

The reaction proceeds through the formation of a magnesium enolate of ethyl acetoacetate, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetyl chloride. Subsequent loss of the chloride ion yields the final product, this compound.

Experimental Protocol

The following protocol is adapted from a procedure published in Organic Syntheses, a reliable source for organic chemistry preparations.[2]

Materials:

-

Ethyl acetoacetate (1.0 mole)

-

Magnesium turnings (0.50 gram-atom)

-

Acetyl chloride (1.50 moles)

-

Benzene (anhydrous)

-

Ether

-

5% Sodium bicarbonate solution

-

Saturated aqueous copper acetate solution

-

25% Sulfuric acid

-

Calcium chloride (anhydrous)

Procedure:

-

Reaction Setup: In a 1-L round-bottomed flask equipped with a reflux condenser and a calcium chloride tube, combine magnesium turnings, ethyl acetoacetate, and anhydrous benzene.

-

Acylation: While stirring, add acetyl chloride to the mixture. Heat the reaction mixture to reflux at 85-90 °C for 2 hours. The evolution of hydrogen and hydrogen chloride gases will be observed; this step must be performed in a well-ventilated fume hood.

-

Work-up:

-

Cool the reaction mixture in an ice bath and decant the liquid into a separatory funnel.

-

Wash the solid residue in the flask with two portions of ether and add the ether washes to the separatory funnel.

-

Pour the combined organic solution over ice and shake thoroughly.

-

Separate and discard the aqueous layer.

-

Wash the organic layer with 5% sodium bicarbonate solution, followed by water.

-

Dry the organic layer over anhydrous calcium chloride.

-

-

Purification:

-

Remove the ether and most of the benzene by distillation at atmospheric pressure.

-

Remove the remaining benzene by distillation under reduced pressure (50 mmHg).

-

Precipitate the this compound from the residue as its copper derivative by adding a saturated aqueous solution of copper acetate and shaking vigorously.

-

Filter the blue copper derivative, wash it with water, and then suspend it in ether.

-

Decompose the copper complex by shaking with 25% sulfuric acid until the blue solid disappears.

-

Separate the ethereal layer, and extract the aqueous layer twice with ether.

-

Combine the ethereal extracts and dry them over anhydrous calcium chloride.

-

Remove the ether by distillation.

-

Distill the residue under reduced pressure to obtain pure this compound. The product typically distills at 92-98 °C/12 mmHg.[2]

-

Experimental Workflow Diagram

Applications in Synthesis

This compound is a valuable building block in organic synthesis, particularly for the creation of heterocyclic compounds and other complex molecules. It is utilized in the preparation of pharmaceuticals, agrochemicals, and dyes.[3] For instance, it serves as a precursor in the synthesis of coumarin derivatives.[3]

Safety Information

This compound is a combustible liquid and may cause skin and eye irritation.[1] Appropriate personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. All manipulations, especially the synthesis which evolves flammable and corrosive gases, should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

References

An In-depth Technical Guide to Ethyl Diacetoacetate: Chemical Structure and Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, synthesis, and analytical characterization of ethyl diacetoacetate. The information is intended to support researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development.

Chemical Structure and Properties

This compound, with the molecular formula C₈H₁₂O₄ and a molecular weight of 172.18 g/mol , is a beta-keto ester.[1] Its structure features a central carbon atom bonded to two acetyl groups and an ethoxycarbonyl group. The presence of these functional groups makes it a versatile intermediate in organic synthesis.

The chemical structure can be represented by the canonical SMILES: CCOC(=O)C(C(=O)C)C(=O)C.[2][3] this compound is typically a clear, colorless to yellow liquid and is soluble in many organic solvents.[1]

Keto-Enol Tautomerism:

Similar to other β-dicarbonyl compounds, this compound exists as a mixture of keto and enol tautomers. The enol form is stabilized by intramolecular hydrogen bonding and conjugation. The equilibrium between these two forms is a critical aspect of its reactivity.

Caption: Keto-enol tautomerism of this compound.

Synthesis of this compound

A common method for the synthesis of this compound is the acylation of ethyl acetoacetate. This reaction involves the treatment of ethyl acetoacetate with an acylating agent, such as acetic anhydride or acetyl chloride, in the presence of a suitable base.

Reaction Scheme:

Caption: Synthesis of this compound via acylation.

Experimental Protocol: Synthesis via Acylation of Ethyl Acetoacetate

This protocol is a general guideline based on the acylation of β-keto esters.

Materials:

-

Ethyl acetoacetate

-

Acetic anhydride (or acetyl chloride)

-

Pyridine (or another suitable base)

-

Anhydrous diethyl ether (or other suitable solvent)

-

Hydrochloric acid (dilute)

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve ethyl acetoacetate in anhydrous diethyl ether.

-

Add pyridine to the solution and cool the mixture in an ice bath.

-

Slowly add acetic anhydride (or acetyl chloride) dropwise from the dropping funnel with continuous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

Quench the reaction by slowly adding dilute hydrochloric acid.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation.

Analytical Characterization

A combination of spectroscopic techniques is used to confirm the structure and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of this compound, including the keto-enol tautomerism.

¹H NMR Data (Keto Tautomer)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~4.2 | Quartet | 2H | -OCH₂CH₃ |

| ~3.7 | Singlet | 1H | -COCH(CO)CO- |

| ~2.3 | Singlet | 6H | 2 x -COCH₃ |

| ~1.3 | Triplet | 3H | -OCH₂CH₃ |

¹³C NMR Data (Keto Tautomer)

| Chemical Shift (δ) ppm | Assignment |

| ~202 | 2 x C=O (keto) |

| ~168 | C=O (ester) |

| ~62 | -OCH₂CH₃ |

| ~58 | -COCH(CO)CO- |

| ~29 | 2 x -COCH₃ |

| ~14 | -OCH₂CH₃ |

Infrared (IR) Spectroscopy

The IR spectrum of this compound shows characteristic absorption bands for its functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1740 | Strong | C=O stretch (ester) |

| ~1720 | Strong | C=O stretch (keto) |

| ~1640 | Medium | C=C stretch (enol) |

| ~3400-3200 | Broad | O-H stretch (enol, intramolecular H-bond) |

| ~2980 | Medium | C-H stretch (aliphatic) |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound results in characteristic fragmentation patterns.

| m/z | Relative Intensity | Possible Fragment |

| 172 | Low | [M]⁺ (Molecular ion) |

| 129 | High | [M - CH₃CO]⁺ |

| 101 | Medium | [M - OCH₂CH₃]⁺ |

| 85 | High | [CH₃COCHCO]⁺ |

| 43 | Very High | [CH₃CO]⁺ |

Experimental Workflow for Analysis

Caption: General workflow for the analytical characterization of this compound.

References

Spectroscopic Analysis of Ethyl Diacetoacetate: A Technical Guide

Introduction

Ethyl diacetoacetate (CAS 603-69-0), also known as ethyl 2-acetylacetoacetate, is a beta-keto ester with the molecular formula C₈H₁₂O₄.[1][2] Its structure, containing both ketone and ester functional groups, makes it a valuable intermediate in organic synthesis. A thorough understanding of its spectroscopic properties is essential for its characterization, quality control, and use in research and development. This guide provides a detailed overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, along with standardized experimental protocols for data acquisition.

While publicly accessible, experimentally derived spectra for this compound are limited, this document compiles predicted data based on the compound's structure and established spectroscopic principles.

Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on typical chemical shifts and absorption frequencies for the functional groups present in the molecule.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| -CH₃ (acetyl) | ~2.2 | Singlet | 6H |

| -CH- (methine) | ~3.8 | Singlet | 1H |

| -O-CH₂- | ~4.2 | Quartet | 2H |

| -O-CH₂-CH₃ | ~1.3 | Triplet | 3H |

Predicted in a CDCl₃ solvent with TMS as an internal standard.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| -C H₃ (acetyl) | ~29 |

| -C H- (methine) | ~60 |

| >C =O (ketone) | ~200 |

| -O-C H₂- | ~62 |

| -O-CH₂-C H₃ | ~14 |

| -C =O (ester) | ~168 |

Predicted in a CDCl₃ solvent with TMS as an internal standard.

IR (Infrared) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Description |

| C-H stretch (alkane) | 2980 - 2850 | Medium to Strong |

| C=O stretch (ketone) | 1725 - 1705 | Strong |

| C=O stretch (ester) | 1750 - 1735 | Strong |

| C-O stretch (ester) | 1300 - 1000 | Strong |

Predicted for a neat liquid sample.[3]

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Predicted Fragment Ion |

| 172 | [M]⁺ (Molecular Ion) |

| 129 | [M - CH₃CO]⁺ |

| 127 | [M - OCH₂CH₃]⁺ |

| 101 | [M - COOCH₂CH₃]⁺ |

| 43 | [CH₃CO]⁺ (Base Peak) |

Predicted for Electron Ionization (EI) at 70 eV.[4]

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of this compound for structural elucidation.

Materials and Equipment:

-

This compound sample

-

Deuterated chloroform (CDCl₃)

-

Tetramethylsilane (TMS)

-

NMR tube

-

NMR spectrometer (e.g., 300 MHz or higher)

Procedure:

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in approximately 0.6-0.7 mL of CDCl₃ in a clean, dry vial. Add a small amount of TMS as an internal reference (0 ppm).

-

Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

¹H NMR Acquisition:

-

Acquire the ¹H NMR spectrum using a standard single-pulse experiment.

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

-

Use a sufficient number of scans to obtain a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-220 ppm).

-

A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C.

-

-

Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the TMS signal at 0 ppm.

Attenuated Total Reflectance - Fourier Transform Infrared (ATR-FTIR) Spectroscopy

Objective: To obtain the infrared spectrum of this compound to identify its functional groups.

Materials and Equipment:

-

This compound sample

-

FTIR spectrometer with an ATR accessory (e.g., with a diamond or zinc selenide crystal)

-

Solvent for cleaning (e.g., isopropanol)

-

Lint-free wipes

Procedure:

-

Background Spectrum: Ensure the ATR crystal is clean. Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum.

-

Sample Application: Place a small drop of this compound directly onto the center of the ATR crystal.

-

Data Acquisition:

-

Acquire the IR spectrum. The typical scanning range for organic compounds is 4000-400 cm⁻¹.

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Data Processing: The software will automatically perform a background subtraction. The resulting spectrum will show the infrared absorbance or transmittance of the sample.

-

Cleaning: After the measurement, clean the ATR crystal thoroughly with a lint-free wipe soaked in a suitable solvent like isopropanol.

Electron Ionization Mass Spectrometry (EI-MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Materials and Equipment:

-

This compound sample

-

Gas chromatograph-mass spectrometer (GC-MS) or a direct insertion probe MS system

-

Volatile solvent (if using GC-MS, e.g., dichloromethane or ethyl acetate)

Procedure:

-

Sample Introduction:

-

GC-MS: Prepare a dilute solution of this compound in a volatile solvent. Inject a small volume (e.g., 1 µL) into the GC, where it will be vaporized and separated before entering the mass spectrometer.

-

Direct Insertion Probe: Place a small amount of the liquid sample into a capillary tube, which is then inserted into the probe. The probe is heated to vaporize the sample directly into the ion source.

-

-

Ionization: The vaporized sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV) in the ion source. This causes ionization and fragmentation of the molecules.

-

Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection and Spectrum Generation: The detector records the abundance of each ion at a specific m/z value, generating a mass spectrum.

Visualizations

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of this compound.

Caption: Workflow for Spectroscopic Analysis of this compound.

References

An In-depth Technical Guide to the Tautomerism and Enol Content of Ethyl Acetoacetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the keto-enol tautomerism of ethyl acetoacetate, a fundamental concept in organic chemistry with significant implications in synthetic chemistry and drug development. The equilibrium between the keto and enol forms is highly sensitive to environmental conditions, particularly the solvent. Understanding and controlling this equilibrium is crucial for reaction design and achieving desired product outcomes.

Introduction to Keto-Enol Tautomerism

Tautomers are constitutional isomers of organic compounds that readily interconvert. Keto-enol tautomerism is a classic example where a proton and a double bond shift their positions. In the case of ethyl acetoacetate, an equilibrium exists between the diketone (keto) form and the enol form, which contains a carbon-carbon double bond and a hydroxyl group.

The stability of the enol form is significantly influenced by intramolecular hydrogen bonding, where the hydroxyl proton forms a hydrogen bond with the carbonyl oxygen, creating a stable six-membered ring-like structure. The surrounding solvent plays a critical role in mediating this equilibrium.

Quantitative Analysis of Enol Content

The percentage of the enol tautomer at equilibrium is highly dependent on the solvent. Non-polar solvents tend to favor the enol form, as they do not interfere with the stabilizing intramolecular hydrogen bond. Conversely, polar protic solvents can form hydrogen bonds with the carbonyl group of the keto form, stabilizing it and shifting the equilibrium towards the keto tautomer. Polar aprotic solvents have an intermediate effect.

| Solvent | Enol Content (%) |

| Water | 0.4[1] |

| Methanol | 6.9 |

| Ethanol | 8.0 |

| Acetone | 7.7 |

| Chloroform | 16.2 |

| Carbon Tetrachloride | 33 |

| Toluene | 19.8[1] |

| n-Hexane | 46.2 |

| Cyclohexane | 42.4 |

| Neat (no solvent) | 7.5 |

Table 1: Experimentally determined enol content of ethyl acetoacetate in various solvents at or near room temperature.

Experimental Protocols for Enol Content Determination

Accurate determination of the keto-enol equilibrium is essential for mechanistic studies and reaction optimization. The two most common methods are Nuclear Magnetic Resonance (NMR) spectroscopy and bromine titration.

Proton Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy

¹H-NMR spectroscopy is a powerful non-destructive technique to quantify the ratio of keto and enol tautomers in solution. The protons unique to each tautomer exhibit distinct chemical shifts, and the ratio of their integrated signal areas corresponds to the molar ratio of the tautomers.

Experimental Protocol:

-

Sample Preparation:

-

Prepare a solution of ethyl acetoacetate in the desired deuterated solvent (e.g., CDCl₃, DMSO-d₆, C₆D₆). A typical concentration is around 0.20 mole fraction.[2]

-

For accurate integration, ensure a homogeneous solution. The use of a small amount of tetramethylsilane (TMS) as an internal standard is recommended for referencing the chemical shifts to 0 ppm.[2]

-

-

NMR Data Acquisition:

-

Acquire the ¹H-NMR spectrum on a spectrometer (e.g., 300 MHz or higher).

-

Key acquisition parameters to consider for quantitative analysis include:

-

Pulse Angle: A 90° pulse is typically used.[3]

-

Relaxation Delay (d1): A sufficiently long relaxation delay is crucial for accurate quantification. It should be at least 5 times the longest T₁ relaxation time of the protons being integrated. A delay of 12 seconds is a good starting point for ethyl acetoacetate.[3]

-

Number of Scans (ns): Signal averaging improves the signal-to-noise ratio. The number of scans will depend on the sample concentration.

-

-

-

Data Processing and Analysis:

-

Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

-

Identify the characteristic peaks for the keto and enol forms:

-

Keto form: The α-methylene protons (-CH₂-) typically appear as a singlet around 3.4-3.5 ppm.[3]

-

Enol form: The vinylic proton (=CH-) appears as a singlet around 5.0-5.1 ppm.[3] The enolic hydroxyl proton (-OH) is a broad singlet at a much lower field, often around 12 ppm, due to intramolecular hydrogen bonding.[3]

-

-

Integrate the area of the α-methylene peak of the keto form and the vinylic proton peak of the enol form.

-

Calculate the percentage of the enol form using the following equation, accounting for the number of protons contributing to each signal:

% Enol = [Integral (enol, =CH) / (Integral (enol, =CH) + (Integral (keto, -CH₂-)/2))] * 100

-

Bromine Titration (Kurt Meyer Method)

This classical chemical method relies on the rapid reaction of bromine with the carbon-carbon double bond of the enol tautomer. The amount of bromine consumed is directly proportional to the amount of enol present. Both direct and indirect titration methods can be employed.

Experimental Protocol (Direct Titration):

-

Reagent Preparation:

-

Standardized Bromine Solution: Prepare a solution of bromine in a suitable solvent (e.g., methanol) of a known concentration (e.g., 0.1 M).

-

Ethyl Acetoacetate Solution: Prepare a solution of ethyl acetoacetate in the same solvent of a known concentration.

-

-

Titration Procedure:

-

Cool the ethyl acetoacetate solution to a low temperature (e.g., 0-5 °C) in an ice bath to minimize the rate of interconversion between the tautomers during the titration.

-

Titrate the ethyl acetoacetate solution with the standardized bromine solution. The reaction is: Keto-Enol Equilibrium <=> Enol + Br₂ -> α-bromo-keto ester + HBr

-

The endpoint is reached when a faint, persistent yellow color of excess bromine is observed. The titration should be performed rapidly to minimize the shift of the equilibrium towards the enol form as it is consumed.

-

-

Calculation:

-

Calculate the moles of bromine consumed from the volume and concentration of the bromine solution used.

-

The moles of bromine consumed are equal to the moles of the enol tautomer present in the initial sample.

-

Calculate the percentage of the enol form based on the initial moles of ethyl acetoacetate.

-

Mechanisms of Tautomerization

The interconversion between the keto and enol forms is catalyzed by both acids and bases.

Acid-Catalyzed Tautomerization

In the presence of an acid, the carbonyl oxygen of the keto form is protonated, making the α-protons more acidic. A weak base (e.g., water or the conjugate base of the acid catalyst) can then deprotonate the α-carbon to form the enol.

Caption: Acid-catalyzed keto-enol tautomerization workflow.

Base-Catalyzed Tautomerization

Under basic conditions, a base removes an α-proton from the keto form to generate an enolate ion. The enolate is a resonance-stabilized intermediate. Protonation of the enolate oxygen by a proton source (e.g., water) yields the enol form.

Caption: Base-catalyzed keto-enol tautomerization workflow.

Logical Workflow for Experimental Determination

The selection of an appropriate experimental method for determining the enol content depends on the available instrumentation and the specific research question.

Caption: Decision workflow for selecting an experimental method.

Conclusion

The keto-enol tautomerism of ethyl acetoacetate is a dynamic equilibrium that is highly sensitive to the solvent environment. For researchers and professionals in drug development and synthetic chemistry, a thorough understanding of the factors governing this equilibrium and the methods for its quantification is paramount. The choice between ¹H-NMR spectroscopy and bromine titration for determining the enol content will depend on the specific laboratory setting and analytical requirements. By carefully controlling the reaction conditions, particularly the solvent, chemists can influence the tautomeric equilibrium to favor the desired reactive species, thereby optimizing synthetic routes and improving product yields.

References

An In-depth Technical Guide to Ethyl Diacetoacetate for Researchers and Drug Development Professionals

CAS Number: 603-69-0

This guide provides a comprehensive overview of ethyl diacetoacetate, a versatile chemical intermediate with significant applications in organic synthesis, particularly in the pharmaceutical and agrochemical industries. This document details its chemical properties, safety information, key synthetic protocols, and its role in the generation of bioactive heterocyclic compounds.

Chemical and Physical Properties

This compound, also known as ethyl 2-acetylacetoacetate, is a β-keto ester recognized for its reactive methylene group, making it a valuable precursor in a variety of chemical transformations.[1] A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C8H12O4 | [2] |

| Molecular Weight | 172.18 g/mol | [2] |

| Appearance | Colorless to light yellow liquid | |

| Boiling Point | 104-105 °C at 17 mmHg | |

| Density | 1.104 g/mL at 25 °C | |

| Refractive Index | n20/D 1.47 | |

| Flash Point | 185 °F (85 °C) | |

| Water Solubility | Not miscible |

Safety Data Sheet Summary

This compound requires careful handling in a laboratory setting. The following table summarizes the key safety information. A full Safety Data Sheet (SDS) should be consulted before use.

| Hazard Category | GHS Classification | Precautionary Statements |

| Flammability | Combustible liquid | P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking. |

| Skin Corrosion/Irritation | Causes skin irritation | P264: Wash skin thoroughly after handling. P280: Wear protective gloves. |

| Eye Damage/Irritation | Causes serious eye irritation | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. |

Key Experimental Protocols in Organic Synthesis

This compound is a cornerstone in the synthesis of a wide array of organic molecules, particularly heterocyclic compounds that form the backbone of many pharmaceutical agents.

Hantzsch Pyridine Synthesis

A fundamental multi-component reaction where this compound is a key reactant for the synthesis of 1,4-dihydropyridines and pyridines.[3][4] These scaffolds are prevalent in drugs such as calcium channel blockers.

Reaction Scheme: An aldehyde, two equivalents of a β-keto ester (like this compound), and a nitrogen source (e.g., ammonia or ammonium acetate) condense to form a dihydropyridine, which can then be oxidized to a pyridine.[4]

Detailed Methodology:

-

Reactant Mixture: In a round-bottom flask, combine the aldehyde (1 equivalent), this compound (2 equivalents), and ammonium acetate (1.1 equivalents) in a suitable solvent such as ethanol.

-

Reaction Conditions: The mixture is typically heated to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the product often precipitates. The solid can be collected by filtration and purified by recrystallization. If the product does not precipitate, the solvent is removed under reduced pressure, and the residue is purified by column chromatography.

Biginelli Reaction

Another crucial multi-component reaction for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones, which are precursors to various bioactive molecules, including calcium channel blockers and antihypertensive agents.[5][6]

Reaction Scheme: This reaction involves the acid-catalyzed condensation of an aryl aldehyde, a β-keto ester (this compound), and urea.[5][7]

Detailed Methodology:

-

Reactant Mixture: Combine the aryl aldehyde (1 equivalent), this compound (1 equivalent), and urea (1.5 equivalents) in a suitable solvent, commonly ethanol.

-

Catalyst: A catalytic amount of a Brønsted or Lewis acid (e.g., HCl, BF3·OEt2) is added.

-

Reaction Conditions: The mixture is heated to reflux for several hours.

-

Work-up and Purification: After cooling, the product often crystallizes from the reaction mixture and can be isolated by filtration. Further purification can be achieved by recrystallization.

Applications in Drug Development and Biological Activities of Derivatives

This compound is a versatile building block for the synthesis of a wide range of pharmaceutical compounds.[8] Its derivatives have shown a spectrum of biological activities.

Synthesis of Pharmaceutical Scaffolds

-

Pyridine and Dihydropyridine Derivatives: As demonstrated in the Hantzsch synthesis, this compound is instrumental in creating dihydropyridine-based calcium channel blockers like nifedipine, amlodipine, and felodipine.[4]

-

Pyrimidine Derivatives: The Biginelli reaction provides access to dihydropyrimidinones, which are not only used as calcium channel blockers but also as antihypertensive agents and alpha-1-a-antagonists.[5][6]

-

Other Heterocycles: It is also used in the synthesis of other heterocyclic systems such as pyrazoles, pyrroles, and coumarins.[8]

Biological Activities of this compound Derivatives

While this compound itself is primarily a synthetic intermediate, its derivatives have been investigated for various biological effects.

-

Antiplatelet Activity: Phenylhydrazone derivatives of ethyl acetoacetate have been synthesized and evaluated for their antiplatelet activities, showing potential for the development of new antithrombotic agents.[9]

-

Antibacterial and Biofilm Inhibition: Ethyl acetoacetate and its parent compound, acetoacetate, have demonstrated inhibitory effects on the growth and biofilm formation of several pathogenic bacteria, including Cronobacter sakazakii, Serratia marcescens, and Yersinia enterocolitica.[10] Ethyl acetoacetate, in particular, was found to be more effective than acetoacetate in reducing bacterial growth and biofilm amounts.[10]

Conclusion

This compound is a chemical of significant importance to the research and drug development community. Its utility as a versatile and reactive intermediate in the synthesis of a vast array of bioactive heterocyclic compounds is well-established. The Hantzsch and Biginelli reactions are classic examples of its power in constructing complex molecular architectures from simple precursors. While the direct biological activity of this compound is limited, its derivatives continue to be a source of new therapeutic leads, particularly in the areas of cardiovascular and antimicrobial research. A thorough understanding of its chemistry and synthetic applications is therefore essential for scientists and professionals working in the field of drug discovery and development.

References

- 1. ETHYL ACETO ACETATE FOR SYNTHESIS | Marine Chemicals,Tank Cleaning Chemicals,Water Chemicals Products,Cooling Water Treatment Chemicals [rx-sol.com]

- 2. Ambeed [ambeed.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

- 5. Biginelli reaction - Wikipedia [en.wikipedia.org]

- 6. Biginelli_reaction [chemeurope.com]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. Page loading... [wap.guidechem.com]

- 9. Synthesis and Antiplatelet Activity Evaluation of a Group of Novel Ethyl Acetoacetate Phenylhydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Acetoacetate and ethyl acetoacetate as novel inhibitors of bacterial biofilm - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Formation of Ethyl Diacetoacetate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical principles, experimental procedures, and mechanistic pathways involved in the synthesis of ethyl diacetoacetate (also known as ethyl 2-acetyl-3-oxobutanoate). This versatile β-dicarbonyl compound serves as a crucial building block in the synthesis of a wide array of pharmaceuticals and heterocyclic compounds.

Core Synthesis Strategy: C-Acylation of Ethyl Acetoacetate

The primary and most effective method for synthesizing this compound is through the C-acylation of ethyl acetoacetate. This reaction involves the formation of a resonance-stabilized enolate from ethyl acetoacetate, which then acts as a nucleophile, attacking an acylating agent such as acetyl chloride.

A critical challenge in this synthesis is the ambident nature of the acetoacetate enolate, which possesses two nucleophilic sites: the α-carbon (C-acylation) and the oxygen atom of the enol (O-acylation). The desired product, this compound, results from C-acylation. To selectively drive the reaction towards C-acylation, a common and effective strategy is the use of magnesium, which forms a stable six-membered chelate with the enolate. This chelation blocks the oxygen atom, thereby promoting nucleophilic attack from the α-carbon.

Reaction Mechanism and Pathway

The formation of this compound via magnesium-mediated acylation proceeds through several key steps:

-

Formation of a Magnesium Enolate Complex: Magnesium reacts with a proton source (likely trace alcohol or water, or directly with the enol form of ethyl acetoacetate) to form a magnesium alkoxide or halide, which then deprotonates ethyl acetoacetate. The resulting magnesium ion coordinates with both carbonyl oxygen atoms of the ethyl acetoacetate enolate, forming a stable six-membered ring chelate.

-

Nucleophilic Attack (C-Acylation): The acetyl chloride, an electrophile, is introduced. The magnesium chelate directs the nucleophilic attack to occur from the α-carbon of the enolate onto the carbonyl carbon of the acetyl chloride.

-

Tetrahedral Intermediate Formation: A tetrahedral intermediate is formed.

-

Product Formation and Regeneration: The intermediate collapses, eliminating the chloride ion and yielding the final product, this compound.

The following diagram illustrates the proposed signaling pathway for the magnesium-mediated C-acylation.

Caption: Magnesium-mediated C-acylation of ethyl acetoacetate.

Quantitative Data

The physical properties and reaction yields for the synthesis of this compound are summarized below. The primary method cited is the magnesium-mediated acylation of ethyl acetoacetate with acetyl chloride.[1]

| Parameter | Value | Reference |

| Reactants | ||

| Ethyl Acetoacetate | 1.0 mole (130 g) | [1] |

| Magnesium Turnings | 0.50 gram atom (12 g) | [1] |

| Acetyl Chloride | 1.50 moles (120 g) | [1] |

| Reaction Conditions | ||

| Solvent | Benzene (dried) | [1] |

| Temperature | 85–90 °C (Oil Bath) | [1] |

| Reaction Time | 2 hours (reflux) | [1] |

| Product Properties | ||

| Molecular Formula | C₈H₁₂O₄ | [2] |

| CAS Number | 603-69-0 | [2][3] |

| Boiling Point | 92–98 °C / 12 mmHg | [1] |

| 104-105 °C / 17 mmHg | [3] | |

| Density | 1.104 g/mL | [3] |

| Refractive Index (n_D) | 1.4720 | [3] |

| Yield | ||

| Theoretical Yield | 172.18 g | |

| Actual Yield | 86-95 g | [1] |

| Percentage Yield | 50–55% | [1] |

Detailed Experimental Protocol

The following protocol is adapted from a procedure published in Organic Syntheses, a highly reliable source for organic chemical preparations.[1]

Materials and Equipment

-

Ethyl acetoacetate (1.0 mole, 130 g)

-

Magnesium turnings (0.50 gram atom, 12 g)

-

Acetyl chloride (1.50 moles, 120 g)

-

Benzene, dried over sodium (200 g)

-

Diethyl ether

-

5% Sodium bicarbonate solution

-

Saturated aqueous solution of copper acetate

-

25% Sulfuric acid

-

Anhydrous calcium chloride

-

1-L round-bottomed flask

-

Reflux condenser with calcium chloride tube

-

Oil bath

-

Ice bath

-

Separatory funnel

-

Büchner funnel

-

Distillation apparatus

Experimental Workflow Diagram

Caption: Experimental workflow for the synthesis of this compound.

Step-by-Step Procedure

-

Reaction Setup: In a 1-L round-bottomed flask equipped with a reflux condenser protected by a calcium chloride tube, combine magnesium turnings (12 g), ethyl acetoacetate (130 g), dry benzene (200 g), and acetyl chloride (120 g).[1]

-

Reflux: Heat the mixture under reflux for 2 hours using an oil bath maintained at 85–90 °C.[1]

-

Initial Workup: Cool the resulting yellow reaction mixture in an ice bath. Decant the liquid portion into a separatory funnel. Wash the solid residue remaining in the flask with two 50-mL portions of ether.[1]

-

Extraction: Pour the ethereal washings over crushed ice, then add this ether-water mixture to the benzene solution in the separatory funnel. Shake the funnel thoroughly. Separate and discard the aqueous layer.[1]

-

Washing: Wash the organic (benzene-ether) layer once with 500 mL of 5% sodium bicarbonate solution, followed by one wash with 50 mL of water.[1]

-

Drying and Concentration: Dry the organic solution over anhydrous calcium chloride. Remove the ether and most of the benzene by distillation from a water bath. Remove the remaining benzene at 50 °C under reduced pressure (approx. 50 mmHg).[1]

-

Purification via Copper Derivative: Precipitate the this compound from the residue by adding 1.2 L of a saturated aqueous solution of copper acetate. Shake the mixture vigorously and allow it to stand for one hour to ensure complete precipitation.[1]

-

Isolation of Product: Filter the blue copper derivative using a Büchner funnel and wash it with two 50-mL portions of water. Transfer the solid to a separatory funnel and add 600 mL of ether. Add 400 mL of 25% sulfuric acid and shake until the solid completely dissolves (5–10 minutes).[1]

-

Final Extraction and Drying: Separate the ethereal layer. Extract the aqueous layer twice more with 100-mL portions of ether. Combine all ethereal extracts and dry them over anhydrous calcium chloride.[1]

-

Distillation: Remove the ether on a steam bath. Distill the residual ester under diminished pressure. The main fraction, pure this compound, is collected at 92–98 °C / 12 mmHg. The yield is 50-55%.[1]

Conclusion

The magnesium-mediated C-acylation of ethyl acetoacetate provides a reliable and well-documented pathway for the synthesis of this compound. The formation of a stable magnesium enolate chelate is key to overcoming the competing O-acylation side reaction, leading to good yields of the desired product. The detailed protocol provided herein, based on established literature, offers a robust method for the laboratory-scale preparation of this important synthetic intermediate. Careful execution of the workup and purification steps is essential for obtaining a high-purity product.

References

Ethyl diacetoacetate theoretical and computational studies

An In-depth Technical Guide to the Theoretical and Computational Study of Ethyl Diacetoacetate

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (ethyl 2-acetyl-3-oxobutanoate) is a highly functionalized tricarbonyl compound that serves as a versatile precursor in the synthesis of a wide array of heterocyclic molecules, including pyrimidines and pyrazoles.[1][2] Despite its utility in synthetic chemistry, dedicated theoretical and computational studies on its intrinsic molecular properties, such as conformational preferences and tautomeric equilibria, are notably scarce in the scientific literature. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound and outlines a detailed framework for its theoretical investigation. By referencing studies on analogous β-diketones and 1,3,5-tricarbonyl systems, this document explores the potential tautomeric landscape and proposes robust computational protocols for future research. The aim is to furnish researchers with the foundational knowledge and methodological guidance required to computationally model this compound, predict its behavior, and rationalize its reactivity in complex chemical systems.

Introduction and Physicochemical Properties

This compound is a β,δ-triketone ester with the chemical formula C₈H₁₂O₄. Its structure features three carbonyl groups and two distinct sets of acidic α-hydrogens, which imparts a rich and complex chemical reactivity. It is primarily utilized as a key building block in multicomponent reactions, such as the Pinner and Biginelli-type syntheses, to construct substituted heterocyclic scaffolds of pharmaceutical interest.[1][3] A thorough understanding of its electronic structure, preferred conformations, and the delicate balance of its tautomeric forms is critical for optimizing reaction conditions and designing novel synthetic pathways.

While extensive experimental data is limited, fundamental physicochemical and thermochemical properties have been documented and are summarized below.

Table 1: Physicochemical and Thermochemical Data for this compound

| Property | Value | Source |

|---|---|---|

| IUPAC Name | Ethyl 2-acetyl-3-oxobutanoate | - |

| CAS Number | 603-69-0 | [NIST] |

| Molecular Formula | C₈H₁₂O₄ | [NIST] |

| Molecular Weight | 172.1785 g/mol | [NIST] |

| Heat of Formation (Liquid, ΔfHº) | -789.60 kJ/mol | [NIST] |

Source: National Institute of Standards and Technology (NIST) WebBook.

Theoretical Framework: Tautomerism and Conformational Analysis

A central feature of β-dicarbonyl compounds is their existence as an equilibrium mixture of keto and enol tautomers. This compound, as a 1,3,5-tricarbonyl system, presents a significantly more complex tautomeric landscape. The molecule possesses two acidic methylene/methine proton sites, allowing for the formation of multiple stable enol forms, stabilized by intramolecular hydrogen bonding and conjugation.

Studies on simpler 1,3,5-tricarbonyl compounds confirm that they exist as a mixture of various keto-enol tautomers, with the specific equilibrium being highly dependent on the substituents and solvent environment.[4][5] For this compound, at least three principal tautomeric forms can be postulated: the triketo form and two distinct enol forms, each involving one of the two possible enolization sites.

Caption: Potential tautomeric equilibria in this compound.

The relative stability of these forms would be governed by:

-

Intramolecular Hydrogen Bonding: The formation of a stable six-membered ring via hydrogen bonding between the enolic hydroxyl group and a neighboring carbonyl oxygen is a strong driving force for enolization.

-

Conjugation: Enolization extends the π-conjugated system, which provides additional electronic stabilization.

-

Steric Effects: The ethyl ester group and methyl groups may introduce steric strain that favors or disfavors certain conformations.

-

Solvent Effects: Polar protic solvents can disrupt intramolecular hydrogen bonds and stabilize the more polar keto form, while nonpolar solvents tend to favor the internally hydrogen-bonded enol forms.

Proposed Computational Protocols

To rigorously investigate the conformational and tautomeric landscape of this compound, a detailed computational workflow is necessary. The following protocol outlines a standard, high-quality approach using Density Functional Theory (DFT), a method that offers a favorable balance of accuracy and computational cost for molecules of this size.[1]

Methodology for Tautomer and Conformer Analysis

-

Initial Structure Generation: Generate 3D coordinates for all plausible tautomers (triketo, enol-1, enol-2) and their likely conformers arising from rotation around C-C single bonds.

-

Geometry Optimization: Perform full geometry optimizations for all generated structures.

-

Method: Density Functional Theory (DFT).

-

Functional: B3LYP or ωB97X-D (the latter is recommended for better description of non-covalent interactions).

-

Basis Set: 6-31G(d) for initial screening, followed by re-optimization of low-energy structures with a larger basis set like 6-311+G(d,p) for higher accuracy.

-

Solvation Model: Incorporate solvent effects using an implicit model like the Polarizable Continuum Model (PCM) or the SMD model, simulating solvents such as chloroform (nonpolar) and water (polar).

-

-

Vibrational Frequency Analysis: Calculate vibrational frequencies at the same level of theory as the final optimization. This step is crucial to:

-

Confirm that each optimized structure is a true energy minimum (no imaginary frequencies).

-

Obtain zero-point vibrational energies (ZPVE) and thermal corrections to calculate Gibbs free energies (G).

-

-

Relative Energy Calculation: Determine the relative stability of all conformers and tautomers by comparing their Gibbs free energies (ΔG). The Boltzmann distribution can then be used to predict the equilibrium population of each species at a given temperature.

-

Spectroscopic Prediction: For the most stable tautomers, calculate theoretical NMR chemical shifts (using the GIAO method) and IR vibrational frequencies to aid in the interpretation of experimental spectra.

References

- 1. Ethyl 4,6-dimethylpyrimidine-5-carboxylate | 305794-79-0 | Benchchem [benchchem.com]

- 2. digibug.ugr.es [digibug.ugr.es]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of 1,3,5-Tricarbonyl Derivatives by Condensation of 1,3-Bis(silyl enol ethers) with Acid Chlorides [organic-chemistry.org]

The Genesis of a Synthetic Workhorse: A Technical Guide to the Discovery and History of Acetoacetic Esters

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of organic synthesis, few molecules hold the historical and practical significance of ethyl acetoacetate. Its discovery in the mid-19th century was not merely the addition of a new compound to the chemical catalog; it was a pivotal moment that unlocked the venerable Claisen condensation, a fundamental carbon-carbon bond-forming reaction. This technical guide provides an in-depth exploration of the discovery and historical background of ethyl acetoacetate and its derivative, ethyl diacetoacetate. It details the key scientific contributions, the evolution of structural understanding, and the foundational experimental protocols that established these compounds as indispensable tools in the synthesis of pharmaceuticals, dyes, and other complex organic molecules.

The Initial Discovery: Ethyl Acetoacetate

The story of ethyl acetoacetate begins in 1863 with the German chemist Johann Georg Anton Geuther . While investigating the reaction of sodium metal with ethyl acetate, he observed the evolution of hydrogen gas and the formation of a new sodium salt. Acidification of this salt yielded a novel compound he termed "ethyl diacetic acid." Geuther proposed an enolic structure for his discovery, accurately intuiting the presence of a hydroxyl group.

A few years later, in 1866, English chemists Edward Frankland and Baldwin Duppa independently synthesized the same compound using a similar method. However, they proposed a different, ketonic structure and renamed the compound "acetoacetic ester." This discrepancy sparked a debate that would last for decades, laying the groundwork for the concept of tautomerism.

It was the seminal work of German chemist Rainer Ludwig Claisen that brought clarity and broader utility to this reaction. In 1887, Claisen generalized the reaction, demonstrating that it was the self-condensation of an ester in the presence of a strong base, not sodium metal itself, that led to the formation of β-keto esters.[1] This reaction, now universally known as the Claisen condensation , solidified the importance of ethyl acetoacetate as a key building block in organic synthesis.[2]

The Tautomerism Debate

The conflicting structural proposals by Geuther (enol form) and Frankland and Duppa (keto form) for ethyl acetoacetate led to one of the earliest and most important debates on molecular structure. It wasn't until the early 20th century that the concept of keto-enol tautomerism was fully accepted, recognizing that both forms exist in a dynamic equilibrium. In its pure liquid state at 33°C, ethyl acetoacetate is a mixture of approximately 92% keto form and 8% enol form.[3]

Historical Timeline of Key Discoveries

The following diagram illustrates the key milestones in the discovery and understanding of ethyl acetoacetate.

This compound: A Derivative

This compound, also known as ethyl 2-acetylacetoacetate, is a derivative of ethyl acetoacetate.[4] Its historical discovery is less documented, as it is prepared from ethyl acetoacetate through acylation. It serves as a building block in organic synthesis, particularly for the creation of heterocyclic compounds like pyrazoles and pyrimidines.[4]

Quantitative Data

The physical and chemical properties of ethyl acetoacetate and this compound are summarized below for easy comparison.

Table 1: Physical Properties of Ethyl Acetoacetate and this compound

| Property | Ethyl Acetoacetate | This compound |

| Molecular Formula | C₆H₁₀O₃ | C₈H₁₂O₅ |

| Molar Mass | 130.14 g/mol [3] | 172.18 g/mol |

| Appearance | Colorless liquid with a fruity odor[5][6] | Clear colorless to yellow liquid[4] |

| Density | 1.028 g/cm³ (at 20°C)[5] | 1.104 g/mL (at 25°C) |

| Boiling Point | 180.8 °C (at 760 mmHg)[3][6] | 104-105 °C (at 17 mmHg) |

| Melting Point | -45 °C[3] | Not available |

| Solubility in Water | 2.86 g/100 mL (at 20°C)[3] | Not miscible in water[4] |

| CAS Number | 141-97-9[7] | 603-69-0[4] |

Table 2: Synthesis Yields of Ethyl Acetoacetate via Claisen Condensation

| Method/Conditions | Reported Yield | Reference |

| Historical method with sodium metal and ethyl acetate | 28-29% | Organic Syntheses[8] |

| Using sodium ethoxide and removing ethanol byproduct | up to 80% | Organic Syntheses[8] |

| Optimized modern procedure (82°C, 2h, specific molar ratios) | 91.55% | AIP Publishing[9] |

| Commercial operations (historical) | 50-65% | US Patent 2843623A |

| Improved process with dispersed sodium (5-15 micron) | up to 97% | US Patent 2843622A |

Experimental Protocols

The synthesis of ethyl acetoacetate via the Claisen condensation is a classic laboratory procedure. Below is a representative historical protocol, followed by a diagram of the reaction mechanism and a generalized experimental workflow.

Historical Synthesis of Ethyl Acetoacetate (Adapted from Organic Syntheses)

This protocol is based on the early methods using sodium metal.[8]

Materials:

-

Ethyl acetate (anhydrous, containing 2-3% ethanol)

-

Sodium metal, clean wire or finely sliced

-

50% Acetic acid

-

Calcium chloride (anhydrous, for drying)

Procedure:

-

In a 2-L round-bottomed flask fitted with an efficient reflux condenser, place 500 g (531 mL, 5.7 moles) of ethyl acetate.[8]

-

Add 50 g (2.2 gram-atoms) of clean sodium wire or finely sliced sodium.[8] The reaction is initiated by gentle warming on a water bath.

-

Once the reaction starts, it proceeds vigorously, and cooling may be necessary to control the reflux.

-

After the initial vigorous reaction subsides, heat the mixture on a water bath until all the sodium has dissolved (approximately 1.5 hours). The mixture should appear as a clear red liquid with a green fluorescence.[8]

-

Cool the reaction mixture and acidify by slowly adding approximately 275 mL of 50% acetic acid.

-

If necessary, add salt to facilitate the separation of the ester layer.

-

Separate the ester layer, dry it over anhydrous calcium chloride, and purify by fractional distillation under reduced pressure.

-

The fraction boiling at 76-80°C at 18 mmHg is collected. The expected yield is 105-110 g (28-29% based on ethyl acetate).[8]

Claisen Condensation Reaction Mechanism

The mechanism involves the base-catalyzed self-condensation of two molecules of ethyl acetate.

Generalized Experimental Workflow

The following diagram outlines a typical workflow for the synthesis and purification of ethyl acetoacetate in a laboratory setting.

Conclusion

The discovery of ethyl acetoacetate and the subsequent elucidation of the Claisen condensation were landmark achievements in the history of organic chemistry. From the initial observations of Geuther to the mechanistic insights of Claisen, the study of this seemingly simple ester has had profound implications, including the development of the theory of tautomerism. For modern researchers and drug development professionals, ethyl acetoacetate and its derivatives remain vital precursors for the synthesis of a vast array of complex molecules. The historical journey of its discovery underscores the importance of careful observation, mechanistic inquiry, and the collaborative, iterative nature of scientific progress.

References

- 1. Claisen condensation - Wikipedia [en.wikipedia.org]

- 2. Ethyl acetoacetate | Synthesis, Reactions, Esterification | Britannica [britannica.com]

- 3. Ethyl acetoacetate - Wikipedia [en.wikipedia.org]

- 4. Page loading... [guidechem.com]

- 5. grokipedia.com [grokipedia.com]

- 6. Ethyl Acetoacetate | C6H10O3 | CID 8868 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Ethyl Acetoacetate [drugfuture.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. pubs.aip.org [pubs.aip.org]

An In-depth Technical Guide to the Solubility of Ethyl Diacetoacetate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of ethyl diacetoacetate (also known as ethyl 2-acetyl-3-oxobutanoate) in various organic solvents. This compound is a pivotal intermediate in organic synthesis, particularly in the pharmaceutical industry for the preparation of a wide range of active pharmaceutical ingredients (APIs). A thorough understanding of its solubility is crucial for reaction kinetics, purification processes, and formulation development. This document presents available quantitative and qualitative solubility data, detailed experimental protocols for solubility determination, and a workflow for these procedures.

Introduction to this compound

This compound (CAS No. 603-69-0) is a beta-keto ester with the chemical formula C₈H₁₂O₄. It is a colorless liquid with a fruity odor and is a versatile precursor in the synthesis of a variety of chemical compounds, including pharmaceuticals, agrochemicals, and dyes. Its utility in organic synthesis stems from the reactivity of its methylene group, which is activated by two flanking carbonyl groups, allowing for a variety of chemical transformations. In the context of drug development, understanding the solubility of this compound in different organic solvents is paramount for optimizing reaction conditions, developing efficient purification strategies such as crystallization, and for the formulation of drug products.

Solubility of this compound

The solubility of a compound is a fundamental physicochemical property that dictates its behavior in various solvent systems. For this compound, its solubility is influenced by factors such as the polarity of the solvent, temperature, and the presence of other solutes.

Qualitative Solubility

This compound is generally described as being soluble in many common organic solvents.[1] This is attributed to its molecular structure which contains both polar (ester and ketone groups) and non-polar (ethyl and methyl groups) regions, allowing for favorable interactions with a range of solvents. It is considered sparingly soluble in water.[1]

Quantitative Solubility Data

| Solvent | Chemical Class | Solubility | Temperature (°C) |

| Ethanol | Alcohol | Miscible[2] | Not Specified |

| Diethyl Ether | Ether | Miscible[2] | Not Specified |

| Acetone | Ketone | Soluble[1] | Not Specified |

| Water | - | Not miscible[3] | Not Specified |

Note: The term "soluble" indicates a significant degree of solubility, though precise quantitative values are not available. Further experimental determination is recommended for specific applications.

Experimental Protocols for Solubility Determination

To obtain precise and reliable solubility data for this compound in specific organic solvents, standardized experimental protocols are necessary. The equilibrium shake-flask method is a widely accepted technique for determining the thermodynamic solubility of a compound.

Equilibrium Shake-Flask Method

This method measures the equilibrium concentration of a solute in a solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Temperature-controlled shaker bath

-

Analytical balance

-

Vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Solvent: Ensure the selected organic solvent is of high purity and degassed if necessary to avoid bubble formation.

-

Sample Preparation: Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that the solution reaches saturation.

-

Addition of Solvent: Accurately add a known volume of the pre-equilibrated solvent at the desired temperature to each vial.

-

Equilibration: Securely cap the vials and place them in a temperature-controlled shaker bath set to the desired temperature (e.g., 25 °C, 37 °C). The samples should be agitated for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The agitation speed should be adequate to keep the excess solid suspended without creating a vortex.

-

Phase Separation: After the equilibration period, stop the agitation and allow the vials to stand undisturbed in the temperature-controlled bath for at least 2 hours to allow the undissolved solid to settle.

-

Sampling: Carefully withdraw a sample of the supernatant using a syringe. Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved microparticles.

-

Dilution: Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated HPLC or GC method to determine the concentration of this compound.

-

Calculation of Solubility: Calculate the solubility of this compound in the solvent using the measured concentration and the dilution factor. The results are typically expressed in units of g/100 mL or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of this compound solubility using the equilibrium shake-flask method.

Caption: Experimental workflow for solubility determination.

Conclusion

This technical guide has summarized the available information on the solubility of this compound in various organic solvents and provided a detailed experimental protocol for its determination. While qualitative data indicates good solubility in common organic solvents like alcohols and ethers, there is a notable lack of comprehensive quantitative data in the public domain. For researchers, scientists, and drug development professionals, the provided shake-flask methodology offers a robust framework for generating reliable, application-specific solubility data. Such data is indispensable for the efficient design and optimization of synthetic routes, purification processes, and the successful formulation of pharmaceutical products containing this versatile chemical intermediate.

References

Methodological & Application

Application Notes and Protocols for Ethyl Diacetoacetate in Hantzsch Pyridine Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the Hantzsch pyridine synthesis with a focus on the utility of ethyl diacetoacetate. Detailed protocols for classical and modern variations of the synthesis are provided, along with key quantitative data and mechanistic insights.

Introduction

The Hantzsch pyridine synthesis, first reported by Arthur Rudolf Hantzsch in 1881, is a cornerstone of heterocyclic chemistry.[1] It is a multi-component reaction that classically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor, typically ammonia or ammonium acetate.[1][2] this compound (more commonly known as ethyl acetoacetate) is a frequently employed β-ketoester in this synthesis due to its commercial availability and reactivity. The initial product of this reaction is a 1,4-dihydropyridine (1,4-DHP), which can be subsequently oxidized to the corresponding pyridine derivative.[1][3] The resulting Hantzsch esters are notable for their significant pharmacological applications, particularly as calcium channel blockers used in the treatment of cardiovascular diseases like hypertension.[3][4][5] Commercially successful drugs such as nifedipine, amlodipine, and felodipine are based on the 1,4-dihydropyridine scaffold.[2][3]

Role of Ethyl Acetoacetate

In the Hantzsch synthesis, ethyl acetoacetate serves two crucial roles:

-

Formation of an Enamine: One equivalent of ethyl acetoacetate reacts with ammonia or ammonium acetate to form an enamine intermediate (a β-enamino ester).[2]

-

Formation of an α,β-Unsaturated Carbonyl Compound: A second equivalent of ethyl acetoacetate undergoes a Knoevenagel condensation with an aldehyde to yield an α,β-unsaturated carbonyl intermediate.[2]

These two intermediates then react via a Michael addition, followed by cyclization and dehydration, to form the 1,4-dihydropyridine ring system.[2]

Quantitative Data Summary

The following table summarizes representative quantitative data for the Hantzsch synthesis of 1,4-dihydropyridines using ethyl acetoacetate under various conditions.

| Aldehyde | Nitrogen Source | Catalyst/Solvent | Reaction Conditions | Time | Yield (%) | Reference |

| Benzaldehyde | Ammonium Acetate | p-Toluenesulfonic acid / Aqueous micelles | Ultrasonic irradiation | Not Specified | 96 | [1] |

| Various Aromatic Aldehydes | Ammonium Carbonate | Glycine-HCl buffer (pH 2.2) | 50-65 °C | Not Specified | 75-98 | [6] |

| Benzaldehyde | Ammonium Acetate | None / Ethanol | Reflux | 2-4 hours | Not Specified | [7] |

| Formaldehyde | Aqueous Ammonia | None / Ethanol | Reflux | 30 minutes | 75-90 | [8] |

| Benzaldehyde | Ammonium Acetate | FeCl3 / Solvent-free | 110 °C | 1 hour | Good yields | [9] |

| Various Aldehydes | Ammonium Carbonate | None / Water | Sealed vessel | Not Specified | 86-96 | [10] |

| Benzaldehyde | Ammonium Acetate | Phosphotungstic acid on alumina / Solvent-free | Not Specified | 2-3.5 hours | >75 | [11] |

| Benzaldehyde | Ammonium Acetate | Zr-ZSM-5 Zeolite | Microwave irradiation (300°C) | 25-35 minutes | 96 | [12] |

Experimental Protocols

The following are detailed protocols for the synthesis of 1,4-dihydropyridine derivatives using ethyl acetoacetate.

Protocol 1: Classical Hantzsch Synthesis of Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate

This protocol describes a traditional method for synthesizing a symmetrical 1,4-dihydropyridine.

Materials:

-

Benzaldehyde (10 mmol, 1.06 g)

-

Ethyl acetoacetate (20 mmol, 2.60 g)

-

Ammonium acetate (15 mmol, 1.16 g)

-

Ethanol (50 mL)

-

100 mL Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and hotplate

-

Büchner funnel and filter paper

-

Recrystallization solvent (e.g., ethanol)

Procedure:

-

To a 100 mL round-bottom flask, add the benzaldehyde (10 mmol), ethyl acetoacetate (20 mmol), and ammonium acetate (15 mmol) in ethanol (50 mL).[7]

-

Attach a reflux condenser and heat the mixture to reflux with constant stirring.[7]

-

Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with a suitable eluent (e.g., n-hexane:ethyl acetate 4:1). The reaction is typically complete within 2-4 hours.[7][13]

-

Upon completion, allow the reaction mixture to cool to room temperature. A solid product should precipitate out of the solution.[7]

-

Collect the crude product by vacuum filtration using a Büchner funnel and wash the solid with cold ethanol.[7]

-

Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain the pure 1,4-dihydropyridine derivative.[7]

-

Dry the purified product under vacuum.

Protocol 2: Microwave-Assisted Hantzsch Synthesis

This protocol offers a more rapid and often higher-yielding method for the synthesis.

Materials:

-

Aldehyde (5 mmol)

-

Ethyl acetoacetate (10 mmol)

-

Ammonium acetate (7.5 mmol)

-

Ethanol (10 mL)

-

20 mL Microwave reactor vial with a magnetic stir bar

-

Microwave synthesizer

Procedure:

-

In a 20 mL microwave reactor vial, combine the aldehyde (5 mmol), ethyl acetoacetate (10 mmol), and ammonium acetate (7.5 mmol) in ethanol (10 mL).[7]

-

Seal the vial and place it in the microwave synthesizer.[7]

-

Irradiate the mixture at a specified temperature (e.g., 100-120 °C) and power for a short duration (e.g., 5-15 minutes).[7]

-

After the reaction is complete, cool the vial to room temperature, which should induce precipitation of the product.[7]

-

Isolate the solid product by filtration.

-

Wash the product with cold ethanol and purify by recrystallization.[7]

Protocol 3: Green Synthesis in an Aqueous Medium

This environmentally friendly protocol avoids the use of organic solvents.

Materials:

-

Aldehyde (1 mmol)

-

Ethyl acetoacetate (2 mmol)

-

Ammonium carbonate (1 mmol)

-

Reaction vessel (e.g., sealed tube or round-bottom flask with condenser)

-

Stirrer and heat source

Procedure:

-

Combine the aldehyde (1 mmol), ethyl acetoacetate (2 mmol), and ammonium carbonate (1 mmol) in the aqueous medium (3 mL) in a suitable reaction vessel.[6]

-

Stir the mixture at a temperature between 50-65 °C.[6]

-

Monitor the reaction by TLC until completion.

-

After the reaction is complete, dilute the mixture with cold water (5 mL) to precipitate the product.[6]

-

Filter the solid product and purify by recrystallization from an ethanol/water mixture.[6]

Visualizations

Caption: Reaction mechanism of the Hantzsch pyridine synthesis.

Caption: General experimental workflow for Hantzsch synthesis.

References

- 1. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. tfcom-chemicals-global-nginx.commerceprod.apac.thermofisher.com [tfcom-chemicals-global-nginx.commerceprod.apac.thermofisher.com]

- 4. 1, 4-Dihydropyridines: a class of pharmacologically important molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. acgpubs.org [acgpubs.org]

- 7. benchchem.com [benchchem.com]